molecular formula C9H5BrO B13472204 3-Bromo-5-ethynylbenzaldehyde

3-Bromo-5-ethynylbenzaldehyde

Cat. No.: B13472204
M. Wt: 209.04 g/mol
InChI Key: UPQHZYHFZITAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-ethynylbenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethynylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-ethynylbenzaldehyde using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Bromo-5-ethynylbenzoic acid.

    Reduction: 3-Bromo-5-ethynylbenzyl alcohol.

    Substitution: 3-Methoxy-5-ethynylbenzaldehyde.

Scientific Research Applications

3-Bromo-5-ethynylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzaldehyde: Similar structure but with an iodine atom instead of an ethynyl group.

    3-Bromo-5-nitrobenzaldehyde: Contains a nitro group instead of an ethynyl group.

    3-Bromo-5-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group

Uniqueness

3-Bromo-5-ethynylbenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic organic chemistry and materials science.

Properties

Molecular Formula

C9H5BrO

Molecular Weight

209.04 g/mol

IUPAC Name

3-bromo-5-ethynylbenzaldehyde

InChI

InChI=1S/C9H5BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H

InChI Key

UPQHZYHFZITAEH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)Br

Origin of Product

United States

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